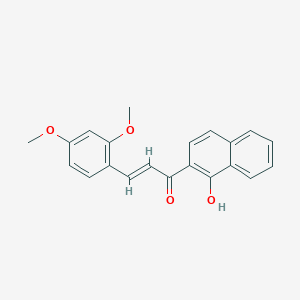
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide, also known as TFMPP, is a chemical compound that has been used in scientific research for several decades. It is a synthetic compound that belongs to the class of phenethylamines and has been widely used in pharmacological and toxicological studies. TFMPP has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It has been found to increase the release of serotonin in the brain and to stimulate the 5-HT1A receptor. This results in changes in mood, perception, and behavior. This compound has also been found to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood, perception, and behavior. This compound has also been found to have effects on the cardiovascular system, including changes in heart rate and blood pressure. It has been shown to have effects on the gastrointestinal system, including changes in motility and secretion.
实验室实验的优点和局限性
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. This compound has also been found to have a relatively low toxicity profile.
However, there are also limitations to the use of this compound in lab experiments. It has been found to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. This compound has also been found to have a short half-life, which can make it difficult to study its effects over a longer period of time.
未来方向
There are several future directions for research on 2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide. One area of research is the development of new compounds that target the serotonin system, particularly the 5-HT1A receptor. These compounds could have potential therapeutic applications for conditions such as depression and anxiety.
Another area of research is the study of the effects of this compound on other systems, such as the immune system and the endocrine system. This compound has been found to have effects on these systems, and further research could help to elucidate the mechanisms underlying these effects.
Finally, there is a need for further research on the safety and toxicity of this compound. While it has been found to have a relatively low toxicity profile, more research is needed to fully understand its potential risks and benefits.
合成方法
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide is synthesized by the reaction of 2-methoxy-4,5-dinitrobenzyl chloride with 2,3,3,3-tetrafluoropropylamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization or chromatography.
科学研究应用
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide has been used in a wide range of scientific studies, including pharmacology, toxicology, and neuroscience. It has been found to have a variety of effects on the central nervous system, including changes in mood, perception, and behavior. This compound has been used as a tool to study the serotonin system, particularly the 5-HT1A receptor. It has also been used to study the effects of serotonin agonists and antagonists on behavior and physiology.
属性
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O6/c1-5-7(3-6(17(20)21)4-8(5)18(22)23)16-9(19)10(12,24-2)11(13,14)15/h3-4H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEKGMTXRSUTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(C(F)(F)F)(OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5367705.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5367709.png)
![3-methyl-8-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5367713.png)
![4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5367721.png)
![2-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5367725.png)
![7-benzylidene-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5367727.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6'-methoxy-2,3'-bipyridine-5-carboxamide](/img/structure/B5367731.png)
![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)
![ethyl 5-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5367753.png)

![ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5367762.png)
![3-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367767.png)
![allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)